3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one
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Overview
Description
3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one is an organic compound with the molecular formula C13H17NO2 It is a derivative of dihydrofuran, featuring a dimethylamino group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with dihydrofuran in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to activate the mechanistic target of rapamycin (MTOR) pathway, which plays a crucial role in cell growth and autophagy .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine
- Piperazine substituted dihydrofuran compounds
Uniqueness
3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of a dimethylamino group and a dihydrofuran ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
92040-91-0 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C13H17NO2/c1-14(2)12-5-3-10(4-6-12)9-11-7-8-16-13(11)15/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
RYZSMAUXHZCBGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2CCOC2=O |
Origin of Product |
United States |
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